(2-Bromoethoxy)-t-butyldiphenylsilane
Description
Contextual Importance in Modern Organic Synthesis
The development of protecting groups has been a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while performing transformations on other parts of a molecule. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of installation, stability under a variety of reaction conditions, and selective removal.
The t-butyldiphenylsilyl (TBDPS) group, in particular, is prized for its substantial steric bulk and electronic properties, which confer a high degree of stability towards acidic conditions and various nucleophiles. sigmaaldrich.com This robustness allows for the selective deprotection of other, more labile, protecting groups in its presence, a crucial feature in the synthesis of polyfunctional molecules. The introduction of a bromoethyl moiety attached to the TBDPS-protected oxygen atom, as seen in (2-Bromoethoxy)-t-butyldiphenylsilane, adds another layer of synthetic utility. This allows for subsequent carbon-carbon or carbon-heteroatom bond formation through nucleophilic substitution reactions.
Strategic Overview of Its Role in Multi-Step Chemical Transformations
The strategic application of this compound in multi-step synthesis is centered on its ability to act as a bifunctional linchpin. In a typical synthetic sequence, the reagent can be used to alkylate a nucleophile, such as an alcohol or an amine, thereby introducing a TBDPS-protected hydroxyethyl (B10761427) group. This newly installed functionality is stable to a wide range of reaction conditions, allowing for further chemical modifications on the parent molecule.
At a later stage in the synthesis, the TBDPS ether can be selectively cleaved under specific conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to reveal a primary alcohol. This unmasked hydroxyl group can then participate in subsequent reactions, such as oxidation, esterification, or conversion to a leaving group for further substitution or elimination reactions. This strategic unmasking of a reactive group is a powerful tactic in the convergent synthesis of complex target molecules.
While specific research findings on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups. The bromo- moiety serves as an excellent electrophile for SN2 reactions, while the TBDPS ether provides robust protection.
For illustrative purposes, the properties of the closely related and more extensively studied analog, (2-Bromoethoxy)-tert-butyldimethylsilane (TBDMS ether), are presented below. It is important to note that the diphenyl substitution on the silicon atom in the title compound is expected to increase its steric bulk and stability compared to the dimethyl analog.
Table 1: Physicochemical Properties of (2-Bromoethoxy)-tert-butyldimethylsilane
| Property | Value | Reference |
| CAS Number | 86864-60-0 | nih.gov |
| Molecular Formula | C8H19BrOSi | nih.gov |
| Molecular Weight | 239.23 g/mol | nih.gov |
| Appearance | Colorless liquid | sigmaaldrich.com |
| Boiling Point | 70-75 °C at 2.5 mmHg | sigmaaldrich.com |
| Density | 1.115 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.444 | sigmaaldrich.com |
Table 2: Applications of Related Silyl Ethers in Synthesis
| Compound/Group | Application | Reference |
| (2-Bromoethoxy)-tert-butyldimethylsilane | Reagent for N-protection with the TBSO-ethyl group. | scbt.com |
| t-Butyldiphenylsilyl (TBDPS) ethers | Protection of alcohols with high stability to acidic conditions. | sigmaaldrich.com |
| tert-Butylchlorodiphenylsilane | Silylating agent for the protection of alcohols. | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromoethoxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSEKGXOIGTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139897-19-1 | |
| Record name | (2-bromoethoxy)(tert-butyl)diphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromoethoxy T Butyldiphenylsilane
Precursor Compounds and Reagent Systems for Silylation
The successful synthesis of (2-Bromoethoxy)-t-butyldiphenylsilane hinges on the careful selection of precursor compounds and a suitable reagent system. The primary components are the alcohol substrate, the silylating agent, and a base to facilitate the reaction.
Utilization of 2-Bromoethanol (B42945) and t-Butyldiphenylsilyl Chloride
The foundational precursors for this synthesis are 2-bromoethanol and tert-butyldiphenylsilyl chloride (TBDPSCl). 2-bromoethanol serves as the alcohol substrate, providing the (2-bromoethoxy) backbone of the target molecule. It can be synthesized through methods such as the reaction of ethylene (B1197577) oxide with hydrobromic acid. orgsyn.orgchemicalbook.com This reaction is typically performed at temperatures below 10°C, with ethylene oxide added over several hours to the acid solution. chemicalbook.com
tert-Butyldiphenylsilyl chloride is the silylating agent, which introduces the bulky tert-butyldiphenylsilyl (TBDPS) protecting group. The TBDPS group is chosen for its significant steric bulk and stability across a wide range of chemical conditions, particularly its resilience to acidic hydrolysis compared to less bulky silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers. uni-muenchen.de The general reaction involves the nucleophilic attack of the oxygen atom from 2-bromoethanol's hydroxyl group on the silicon atom of TBDPSCl. sigmaaldrich.com This displaces the chloride, which is subsequently neutralized by a base, forming the stable silyl ether linkage.
Role of Organic Bases (e.g., Imidazole (B134444), N-Ethyldiisopropylamine, Pyridine)
Organic bases are critical for promoting the silylation reaction by acting as proton acceptors (scavengers) for the hydrogen chloride (HCl) that is generated. sigmaaldrich.comanalytics-shop.comsigmaaldrich.com Without a base, the accumulation of HCl can lead to undesirable side reactions or reverse the silylation process.
Imidazole : Imidazole is a highly effective and often preferred base for silylations involving tert-butyldimethylchlorosilane and related bulky silyl chlorides like TBDPSCl. researchgate.netrsc.orgprepchem.com It is more than just a simple acid scavenger; it can act as a nucleophilic catalyst, reacting with the silyl chloride to form a more reactive silylimidazolium intermediate. This intermediate is then readily attacked by the alcohol. rsc.org Typically, about 2.2 equivalents of imidazole are used for every equivalent of the alcohol. gelest.com
N-Ethyldiisopropylamine (Hünig's Base) and Triethylamine : These are sterically hindered, non-nucleophilic bases commonly used in silylation. Triethylamine is a preferred base for many silylation reactions. researchgate.net Their primary role is to neutralize the generated HCl without competing with the alcohol as a nucleophile for the silyl chloride. gelest.com For example, a reaction might use 1.5 equivalents of triethylamine. gelest.com
Pyridine : Pyridine can serve as both a solvent and a base in silylation reactions. analytics-shop.comsigmaaldrich.comresearchgate.net Like imidazole, it can act as a nucleophilic catalyst, though it is generally less reactive. semanticscholar.org It is an excellent choice as it effectively functions as an HCl acceptor. sigmaaldrich.comsigmaaldrich.com
The choice of base can influence reaction rates and selectivity, with imidazole often providing superior results for sterically demanding silylations. researchgate.netrsc.org
Catalytic Additives in Reaction Optimization (e.g., DMAP)
To further enhance reaction rates, especially for sterically hindered or less reactive alcohols, a catalytic amount of a hyper-nucleophilic additive is often employed.
4-(Dimethylamino)pyridine (DMAP) : DMAP is an exceptionally effective nucleophilic catalyst for a wide array of reactions, including silylations. gelest.comsemanticscholar.orgutrgv.edu Its catalytic activity stems from its ability to react with the silyl chloride to form a highly reactive N-silylated pyridinium (B92312) salt. utrgv.edunih.gov This intermediate is significantly more susceptible to nucleophilic attack by the alcohol than the silyl chloride itself. nih.gov The reaction is typically first-order with respect to DMAP, the alcohol, and the silylating agent. nih.gov Even a small, catalytic quantity of DMAP can dramatically accelerate the reaction, allowing it to proceed under milder conditions and often leading to higher yields. gelest.comsemanticscholar.org For instance, a procedure might involve using 0.036 equivalents of DMAP. gelest.com
Optimized Reaction Conditions and Solvent Systems
Achieving high yields of this compound requires the optimization of reaction parameters, including temperature, duration, and the choice of solvent.
Temperature and Duration Parameters for High Yields
The optimal temperature and reaction time are interdependent and are influenced by the reactivity of the substrates and the specific reagent system used.
| Reagent System | Temperature | Duration | Reference(s) |
| TBDPSCl, Imidazole, DMF | ~40°C | 10–20 hours | gelest.com |
| TBDPSCl, Triethylamine, DMAP, Dichloromethane | Room Temperature | Several hours | gelest.com |
| TBDPSCl, Imidazole, DMF | Room Temperature | 1 hour | prepchem.com |
| General Silylation with Chlorosilane/Base | Room Temperature | Can require reflux for 2 hours | researchgate.net |
| General Silylation with DMAP | Ambient Temperature | 24 hours | semanticscholar.org |
Many silylations proceed efficiently at room temperature, with typical durations ranging from a few hours to overnight (12-24 hours). prepchem.comgelest.comsemanticscholar.org For less reactive systems or to ensure complete conversion, gentle heating to around 40-50°C may be applied, which can shorten the reaction time. gelest.com Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is standard practice to determine the point of completion.
Solvent Selection and Impact on Reaction Efficiency (e.g., DMF, THF, Dichloromethane)
The choice of solvent plays a crucial role in the efficiency of the silylation reaction, primarily by influencing the solubility of reagents and the rate of reaction. Aprotic solvents are required to prevent reaction with the silylating agent. researchgate.net
Dimethylformamide (DMF) : DMF is a polar aprotic solvent frequently used for silylation reactions. nih.gov Its high polarity helps to dissolve the reagents, particularly the ionic intermediates and byproducts, which can accelerate the reaction. analytics-shop.comsigmaaldrich.com It is especially useful for reactions involving large molecules. analytics-shop.comfishersci.co.uk Studies have shown that DMF can also act as a catalyst in silylations by forming an activating complex with the silyl chloride. researchgate.net
Dichloromethane (DCM) : DCM is a less polar but highly versatile solvent for a wide range of organic reactions, including silylations. gelest.comnih.gov It is effective at dissolving the organic substrates and reagents while being relatively easy to remove during the workup phase due to its low boiling point. reddit.com Many DMAP-catalyzed reactions are performed in DCM. utrgv.edunih.gov
Tetrahydrofuran (B95107) (THF) : THF is another common polar aprotic solvent used in silylation. sigmaaldrich.comresearchgate.netnih.gov It provides good solubility for many organic compounds and is compatible with the reaction conditions.
The general trend is that polar solvents facilitate the reaction more effectively than nonpolar solvents like hexane (B92381) or toluene. sigmaaldrich.com The increased rate in polar solvents is attributed to their ability to stabilize the polar transition states and intermediates involved in the nucleophilic substitution mechanism. nih.gov
| Solvent | Type | Role in Silylation | Reference(s) |
| Dimethylformamide (DMF) | Polar Aprotic | Accelerates reaction; excellent solvent for reagents; can act as a catalyst. | analytics-shop.comrsc.orgprepchem.comnih.govresearchgate.net |
| Dichloromethane (DCM) | Nonpolar Aprotic | Common solvent for general silylation and DMAP-catalyzed reactions. | gelest.comnih.govnih.gov |
| Tetrahydrofuran (THF) | Polar Aprotic | Good general-purpose solvent for silylation. | sigmaaldrich.comresearchgate.netnih.gov |
| Pyridine | Polar Aprotic | Can act as both a solvent and a base (HCl acceptor). | sigmaaldrich.comanalytics-shop.comsigmaaldrich.com |
| Acetonitrile | Polar Aprotic | Used to accelerate reactions. | analytics-shop.comsigmaaldrich.com |
Insufficient Data for Requested Compound
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific information regarding the advanced purification and isolation techniques for the compound This compound .
The search consistently retrieved data for a structurally related but different compound, (2-Bromoethoxy)-tert-butyldimethylsilane. While both are silyl ethers used in organic synthesis, the presence of two phenyl groups in the requested compound, as opposed to two methyl groups, significantly alters its chemical and physical properties. These differences, particularly in polarity and steric bulk, mean that purification and isolation protocols are not directly transferable between the two molecules.
Providing an article on the requested topic without specific, verifiable research findings for This compound would not meet the required standards of scientific accuracy. Extrapolation from the dimethyl-analogue would be speculative and could result in scientifically inaccurate information.
Therefore, the section on "Advanced Purification and Isolation Techniques in Laboratory Synthesis" for This compound cannot be generated at this time due to the absence of detailed experimental data in the searched sources.
Reactivity and Transformational Chemistry of the 2 Bromoethoxy T Butyldiphenylsilane Moiety
Nucleophilic Substitution Reactions Involving the Bromoethyl Group
The carbon-bromine bond in (2-Bromoethoxy)-t-butyldiphenylsilane is polarized, rendering the carbon atom attached to the bromine electrophilic and the bromine atom a good leaving group. This characteristic makes the molecule an excellent substrate for nucleophilic substitution reactions, enabling the introduction of the protected hydroxyethyl (B10761427) group into a variety of molecular scaffolds.
A primary application of this compound is in the O-alkylation of alcohols. This reaction provides a convenient method for installing a 2-hydroxyethyl group in a protected form, which can be unmasked in a subsequent synthetic step.
To enhance the nucleophilicity of a hydroxyl group, a strong base like sodium hydride (NaH) is frequently used to generate the corresponding alkoxide. This more potent nucleophile readily attacks the electrophilic carbon of the bromoethyl group in this compound, leading to the displacement of the bromide ion and the formation of a new ether linkage. This strategy has proven effective in the modification of complex molecules. For example, in the synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives, the hydroxyl group of a precursor was successfully alkylated using this compound in the presence of sodium hydride in dimethylformamide (DMF), resulting in a high yield of the desired O-alkylated product. This reagent has also been instrumental in the synthesis of modified nucleosides, where it is used to alkylate the hydroxyl groups on the sugar component.
Table 1: Examples of O-Alkylation using this compound with Sodium Hydride
| Substrate | Product | Yield (%) |
|---|---|---|
| 4-(3-((tert-Butyldiphenylsilyl)oxy)propoxy)-6-iodo-1H-pyrazolo[3,4-d]pyrimidine | 4-(3-((tert-Butyldiphenylsilyl)oxy)propoxy)-1-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-6-iodo-1H-pyrazolo[3,4-d]pyrimidine | 85 |
| 1,3-di-O-acetyl-5-O-(tert-butyldiphenylsilyl)-2-deoxy-L-ribofuranose | Not specified | Not specified |
When the substrate molecule contains stereocenters, it is crucial to consider the stereochemical outcome of the O-alkylation reaction. The reaction of an alkoxide with this compound typically proceeds through an SN2 mechanism. While this mechanism is known to cause an inversion of configuration at the electrophilic carbon, the carbon atom bearing the bromine in this compound is not a stereocenter. Consequently, the stereochemistry of the substrate at the reaction site is generally preserved. The primary stereochemical concern is the potential for the basic reaction conditions to induce epimerization or other stereochemical changes at sensitive positions within the complex substrate. Therefore, careful optimization of the reaction conditions is often necessary to maintain the stereochemical integrity of the molecule.
The electrophilic nature of this compound also allows for the N-alkylation of nitrogen-containing heterocyclic compounds. This reaction is a valuable method for synthesizing modified heterocycles, which are of significant interest in fields such as medicinal chemistry. nih.gov
This compound has been successfully used for the N-alkylation of various nitrogen heterocycles, including pyrazoles and pyrimidines. For instance, the synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives involved the N-alkylation of the pyrazole (B372694) nitrogen atom using this compound. In these cases, a base such as cesium carbonate (Cs2CO3) in a solvent like DMF is often employed to facilitate the reaction. This process effectively introduces the protected hydroxyethyl side chain onto a nitrogen atom of the heterocyclic core. In heterocycles with multiple nitrogen atoms, the regioselectivity of the N-alkylation can often be controlled by the judicious choice of the base and solvent system.
Table 2: Examples of N-Alkylation using this compound
| Substrate | Product | Yield (%) |
|---|---|---|
| 6-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 1-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)-6-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 78 |
N-Alkylation Pathways for Heterocycle Functionalization
Azidation of the Bromoethyl Moiety for "Click Chemistry" Precursors
The bromoethyl group of this compound can be efficiently converted to an azidoethyl group. mdhv.ca This is achieved through a nucleophilic substitution reaction with an azide (B81097) source, most commonly sodium azide (NaN3). mdhv.ca The resulting product, (2-Azidoethoxy)-t-butyldiphenylsilane, is a key building block for "click chemistry". organic-chemistry.orgnih.govaatbio.comnih.gov
"Click chemistry" encompasses a set of reactions that are highly efficient, wide in scope, and produce minimal byproducts. mdhv.caaatbio.com The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide and a terminal alkyne. mdhv.caorganic-chemistry.org By transforming the bromoethyl group into an azidoethyl group, this compound is converted into a versatile reagent for "click" reactions. This allows for the straightforward introduction of the protected hydroxyethyl moiety into a wide array of alkyne-functionalized molecules, facilitating the synthesis of complex molecular architectures and bioconjugates. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sodium hydride |
| Dimethylformamide |
| 4-(3-((tert-Butyldiphenylsilyl)oxy)propoxy)-6-iodo-1H-pyrazolo[3,4-d]pyrimidine |
| 4-(3-((tert-Butyldiphenylsilyl)oxy)propoxy)-1-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-6-iodo-1H-pyrazolo[3,4-d]pyrimidine |
| 1,3-di-O-acetyl-5-O-(tert-butyldiphenylsilyl)-2-deoxy-L-ribofuranose |
| 2'-Deoxy-5-iodouridine |
| Cesium carbonate |
| 6-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| 1-(2-((tert-Butyldiphenylsilyl)oxy)ethyl)-6-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| 4-Amino-6-iodo-1H-pyrazolo[3,4-d]pyrimidine |
| 4-Amino-1-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-6-iodo-1H-pyrazolo[3,4-d]pyrimidine |
| Sodium azide |
Derivatization to Organoboron Reagents for Cross-Coupling Reactions
The transformation of alkyl halides into versatile organoboron compounds is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through cross-coupling reactions. The this compound moiety serves as a valuable precursor for such transformations. Its bromo-functional group allows for conversion into a stable and reactive organoboron species, specifically a potassium trifluoroborate salt. This derivatization opens pathways to utilize the protected hydroxyethyl fragment in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Synthesis of Potassium {2-[(t-Butyldiphenylsilyl)oxy]ethyl}trifluoroborateresearchgate.net
The synthesis of potassium {2-[(t-butyldiphenylsilyl)oxy]ethyl}trifluoroborate (1i) from (2-bromoethoxy)(tert-butyl)diphenylsilane is a multi-step process that begins with the protection of 2-bromoethanol (B42945). nih.gov The initial starting material, (2-bromoethoxy)(tert-butyl)diphenylsilane, is prepared by reacting 2-bromoethanol with tert-butyldiphenylsilyl chloride in the presence of imidazole (B134444) in a dimethylformamide (DMF) solvent. nih.gov This reaction proceeds at room temperature over 24 hours. nih.gov
The subsequent conversion to the desired organoboron reagent is adapted from a borylation procedure. nih.gov The process involves charging a vial with copper(I) iodide (CuI), triphenylphosphine (B44618) (PPh₃), lithium methoxide (B1231860) (MeOLi), and bis(pinacolato)diboron (B136004) (B₂Pin₂). The silyl-protected bromide, (2-bromoethoxy)(tert-butyl)diphenylsilane, is then added to this mixture in a tetrahydrofuran (B95107) (THF) solvent. The reaction is heated to 65 °C for 16 hours. Following the borylation, the intermediate boronic ester is hydrolyzed and converted to the potassium trifluoroborate salt by treatment with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.gov
The detailed reaction for the formation of the precursor is as follows:
| Reactants | Reagents/Solvents | Conditions | Product |
| 2-Bromoethanol, tert-Butyldiphenylsilyl chloride | Imidazole, DMF | Room Temperature, 24h | (2-Bromoethoxy)(tert-butyl)diphenylsilane |
The subsequent borylation and formation of the trifluoroborate salt is summarized below:
| Starting Material | Reagents/Solvents | Conditions | Final Product |
| (2-Bromoethoxy)(tert-butyl)diphenylsilane | 1. CuI, PPh₃, MeOLi, B₂Pin₂, THF 2. KHF₂, H₂O/MeOH | 1. 65 °C, 16h 2. Room Temperature, 1h | Potassium {2-[(tert-Butyldiphenylsilyl)oxy]ethyl}trifluoroborate (1i) |
Reactivity in Suzuki-Miyaura Cross-Couplingresearchgate.net
Potassium organotrifluoroborates are valued in Suzuki-Miyaura cross-coupling reactions due to their stability to air and moisture, which contrasts with the more sensitive nature of boronic acids. researchgate.net The synthesized potassium {2-[(t-butyldiphenylsilyl)oxy]ethyl}trifluoroborate (1i) demonstrates effective reactivity as a coupling partner with various aryl bromides. nih.gov
The cross-coupling reactions are typically performed using a palladium catalyst system. An extensive screening identified an efficient catalytic system for coupling alkoxyethyltrifluoroborates: PdCl₂AᵗᵃPhos₂ in the presence of cesium carbonate as a base, with a toluene/water solvent system at 100 °C. nih.gov AᵗᵃPhos, or di-tert-butyl(4-dimethylamino)phenylphosphine, is a ligand whose steric and electronic properties are believed to reduce the likelihood of β-hydride elimination, a common side reaction. nih.gov
Using these optimized conditions, potassium {2-[(t-butyldiphenylsilyl)oxy]ethyl}trifluoroborate (1i) was successfully coupled with a range of substituted aryl bromides, affording the corresponding arylethyloxy products. The reaction demonstrates tolerance for both electron-donating and electron-withdrawing groups on the aryl bromide partner, proceeding in good to excellent yields. nih.gov
The table below summarizes the results of the Suzuki-Miyaura cross-coupling of potassium {2-[(t-butyldiphenylsilyl)oxy]ethyl}trifluoroborate (1i) with various aryl bromides. nih.gov
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(tert-Butyldiphenylsilyloxy)-2-(4-methoxyphenoxy)ethane | 82 |
| 2 | 4-Bromobenzonitrile | 4-((2-((tert-Butyldiphenylsilyl)oxy)ethoxy)methyl)benzonitrile | 88 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(2-((tert-butyldiphenylsilyl)oxy)ethoxy)benzoate | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(2-((tert-Butyldiphenylsilyl)oxy)ethoxy)-4-(trifluoromethyl)benzene | 75 |
| 5 | 1-Bromo-4-nitrobenzene | 1-(2-((tert-Butyldiphenylsilyl)oxy)ethoxy)-4-nitrobenzene | 92 |
Strategic Applications in Complex Molecular Synthesis
Construction of Advanced Pharmaceutical Intermediates and Radiolabeled Compounds
In the pharmaceutical realm, the synthesis of complex active ingredients and diagnostic agents often requires meticulous planning and the use of sophisticated building blocks. (2-Bromoethoxy)-t-butyldiphenylsilane finds its application in the creation of such high-value compounds.
Morphinan (B1239233) alkaloids, which include potent analgesics like morphine and codeine, are cornerstone pharmaceuticals. plos.orgnih.gov The chemical synthesis and modification of these molecules are essential for developing new drugs with improved efficacy and reduced side effects. d-nb.info The synthesis of these complex scaffolds, such as the seven-step asymmetric chemical synthesis of (-)-codeine, is a significant challenge. nih.gov
The oripavine and morphinan framework contains hydroxyl groups that require protection during synthetic modifications. The tert-butyldiphenylsilyl (TBDPS) group is an ideal protecting group in this context due to its high stability. While direct use of this compound is not explicitly detailed in the provided literature, its structure as a bifunctional linker is highly relevant. whiterose.ac.uknih.govresearchgate.net It offers the potential to protect a sensitive phenolic hydroxyl group, a common feature in morphinans, while the bromoethoxy tail can be used for subsequent coupling reactions. This dual functionality is critical for building the complex C-ring bridged structures found in opioids like buprenorphine, which are often synthesized from thebaine or oripavine. plos.orgresearchgate.net
Positron Emission Tomography (PET) is a critical molecular imaging technique in medicine, and tracers labeled with fluorine-18 (B77423) (¹⁸F) are paramount due to the radionuclide's favorable properties. nih.govnih.gov The synthesis of these tracers often involves introducing the ¹⁸F atom in the final steps.
The compound this compound is a key precursor for producing ¹⁸F-labeled ethylating agents. The bromo- group is an excellent leaving group for nucleophilic substitution by the [¹⁸F]fluoride ion. This reaction would produce [¹⁸F]fluoroethoxy-t-butyldiphenylsilane, a protected version of the valuable PET synthon, 2-[¹⁸F]fluoroethyl bromide. The utility of 2-[¹⁸F]fluoroethyl bromide has been demonstrated in the synthesis of O-(2′-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a tracer used for imaging brain tumors, by selectively alkylating a phenolic group. researchgate.net Therefore, this compound serves as an ideal starting material to create a protected ¹⁸F-fluoroethylating agent, which can be used to label complex biomolecules containing sensitive hydroxyl groups that are temporarily masked by the TBDPS ether.
Contributions to Natural Product Total Synthesis
The total synthesis of natural products is a benchmark for the power of modern organic chemistry, often requiring creative solutions to assemble complex polycyclic and stereochemically rich structures.
Gephyrotoxin, a poison-dart frog alkaloid, features a unique tricyclic ring system that has made it an attractive target for total synthesis. blogspot.compitt.edu Multiple synthetic routes have been developed to access this complex molecule. elsevierpure.comresearchgate.net In a formal synthesis of (+)-gephyrotoxin, the tert-butyldiphenylsilyl (TBDPS) protecting group plays a crucial role. arkat-usa.org Specifically, an intermediate alcohol was converted into a TBDPS silyl (B83357) ether (compound 10 in the synthesis) by reacting it with t-butyldiphenylsilyl chloride (TBDPSCl). arkat-usa.org This step was essential to mask the reactive hydroxyl group while subsequent transformations, including DIBAL-H reduction of an ester to an aldehyde, were carried out on another part of the molecule. arkat-usa.org This documented use of the TBDPS group highlights the value of the protective moiety within this compound for the construction of complex alkaloid frameworks like gephyrotoxin.
Utility in Orthogonal Protecting Group Strategies
Modern organic synthesis relies heavily on the concept of orthogonal protecting groups, which allows for the selective removal of one protecting group in the presence of others. This strategy is essential for assembling complex molecules with multiple functional groups.
The tert-butyldiphenylsilyl (TBDPS) ether is a cornerstone of orthogonal protection strategies due to its distinct stability profile. The TBDPS group, the protective component of this compound, is prized for its robustness.
The table below compares the stability of TBDPS with other common silyl ethers, illustrating its utility in orthogonal schemes.
| Protecting Group | Abbreviation | Relative Acidic Hydrolysis Rate | Cleavage Conditions |
| Trimethylsilyl (B98337) | TMS | 600,000 | Very Labile |
| Triethylsilyl | TES | 40,000 | Labile |
| tert-Butyldimethylsilyl | TBDMS | 1 | Standard |
| tert-Butyldiphenylsilyl | TBDPS | 0.05 | Very Stable |
This table presents relative stability data for illustrative purposes.
The exceptional stability of the TBDPS group to acidic conditions allows for the selective deprotection of other acid-labile groups (like TBDMS or THP ethers) while the TBDPS-protected alcohol remains untouched. Conversely, the TBDPS ether can be reliably cleaved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), under conditions that would not affect many other protecting groups. This differential reactivity is the essence of its role in orthogonal strategies, enabling chemists to unmask specific hydroxyl groups at will during a complex synthetic sequence.
Regioselective Deprotection Methodologies (e.g., Fluoride-Mediated or Acidic Hydrolysis)
The cleavage of the silicon-oxygen bond in silyl ethers is a critical step in multi-step organic synthesis. For the this compound group, which serves as a protecting group for hydroxyl functionalities, its removal must be efficient and selective, preserving the integrity of other functional groups within a complex molecule, including the bromoethoxy moiety. The tert-butyldiphenylsilyl (TBDPS) group is known for its considerable stability, particularly towards acidic conditions, which dictates the choice of deprotection strategies. wikipedia.orgresearchgate.net The primary methods for its removal involve fluoride-mediated cleavage and acidic hydrolysis, each offering distinct advantages in terms of reactivity and chemoselectivity. thieme-connect.dechem-station.com
Fluoride-Mediated Deprotection
The use of fluoride ions is the most common and effective method for the deprotection of silyl ethers. The high affinity of silicon for fluorine, which results in the formation of a very strong Si-F bond (bond energy ~142 kcal/mol vs. ~112 kcal/mol for Si-O), provides the thermodynamic driving force for the reaction. thieme-connect.de The cleavage mechanism is believed to proceed through a pentavalent silicon intermediate. chem-station.comstackexchange.com
A variety of fluoride-containing reagents are employed, with tetra-n-butylammonium fluoride (TBAF) being the most prevalent. researchgate.netnih.gov It is typically used as a 1M solution in tetrahydrofuran (B95107) (THF). chemspider.com However, TBAF is notably basic, which can lead to undesired side reactions with base-sensitive substrates. chemspider.comiwu.edu To mitigate this, TBAF can be buffered with an acid, such as acetic acid, to maintain neutral or near-neutral pH, thus enhancing its chemoselectivity. chem-station.comchemspider.com
Alternative fluoride sources offer milder conditions. Hydrogen fluoride (HF) complexes, such as HF-pyridine and triethylamine-trihydrofluoride (3HF·Et₃N), are effective and can be less basic than TBAF. thieme-connect.dechem-station.com A combination of HF and imidazole (B134444) has been reported as a highly efficient and mild protocol for cleaving robust TBDPS ethers, even in complex and sensitive substrates like oligonucleotides. nih.gov This reagent is stable for long-term storage and allows for a simple workup. nih.gov Potassium bifluoride (KHF₂) in methanol (B129727) is another mild and inexpensive solid reagent that can cleave TBDPS ethers at room temperature. nih.gov
The reactivity of silyl ethers toward fluoride ions is influenced by steric hindrance around the silicon atom. The general order of stability against fluoride-based reagents is typically TMS < TES < TIPS < TBS < TBDPS, although some studies suggest TIPS can be more stable than TBDPS under certain fluoride conditions. wikipedia.orgchem-station.com This differential stability allows for the selective deprotection of one silyl ether in the presence of another. For instance, it is possible to selectively remove a TBDPS group while leaving a TBDMS group intact using sodium hydride in HMPA. wikipedia.org
| Reagent | Solvent | Temperature (°C) | Observations | Reference(s) |
| TBAF | THF | 0 to RT | Standard reagent for silyl ether cleavage. chemspider.com Its basicity can cause decomposition in sensitive substrates. chemspider.com | researchgate.netnih.govchemspider.com |
| TBAF / Acetic Acid | THF / H₂O | RT | Buffered system to avoid base-mediated side reactions. chem-station.comelsevierpure.com Can selectively deprotect TBDPS in the presence of TBDMS. elsevierpure.com | chem-station.comelsevierpure.com |
| HF/imidazole | - | - | Mild and efficient for cleaving TBDPS ethers, even in complex, sensitive molecules. nih.gov | nih.gov |
| HF-Pyridine | THF | RT | Effective alternative to TBAF, often used when basic conditions are detrimental. thieme-connect.de | thieme-connect.de |
| KHF₂ | Methanol | RT | Mild, inexpensive solid reagent capable of cleaving TBDPS ethers. nih.gov | nih.gov |
| Sodium Hydride (NaH) | HMPA | 0 | Allows for selective removal of a TBDPS group in the presence of a TBDMS group. wikipedia.org | wikipedia.org |
Acidic Hydrolysis
A key feature of the TBDPS group is its remarkable stability under acidic conditions compared to other common silyl ethers like tert-butyldimethylsilyl (TBS), triethylsilyl (TES), and trimethylsilyl (TMS) ethers. wikipedia.orgthieme-connect.de This stability is attributed to the steric bulk and electron-withdrawing nature of the phenyl groups on the silicon atom. thieme-connect.de The relative stability towards acid-catalyzed hydrolysis follows the general trend: TMS < TES < TBS < TIPS < TBDPS. thieme-connect.dechem-station.com
This differential stability is a cornerstone of regioselective deprotection strategies in complex molecular synthesis. It is very common to selectively cleave a TBS ether without affecting a TBDPS group in the same molecule. thieme-connect.de For example, TBDPS groups are stable to 80% acetic acid, a condition that readily cleaves TBS ethers. wikipedia.org
While highly stable, TBDPS ethers can be cleaved under more forcing acidic conditions. Reagents such as a 3:1:1 mixture of acetic acid, THF, and water, or p-toluenesulfonic acid (TsOH) in methanol can be used, although they often require longer reaction times compared to the deprotection of less stable silyl ethers. thieme-connect.de A catalytic amount of acetyl chloride in dry methanol has also been shown to be an effective and mild method for deprotecting TBDPS ethers, which tolerates a variety of other protecting groups. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The mechanism for acid-catalyzed deprotection is thought to involve protonation of the ether oxygen followed by nucleophilic attack on the silicon atom, likely proceeding through a pentavalent intermediate. stackexchange.com
When considering the deprotection of this compound, the stability of the bromoethoxy fragment to the acidic medium is paramount. The conditions are generally mild enough not to affect the C-Br bond.
| Reagent | Solvent | Temperature (°C) | Observations | Reference(s) |
| Acetic Acid / THF / H₂O | - | RT | Standard conditions for acidic cleavage, but TBDPS requires longer reaction times than TBS. thieme-connect.de | thieme-connect.de |
| p-Toluenesulfonic acid (TsOH) | Methanol | RT | Common protic acid catalyst for deprotection. thieme-connect.de | thieme-connect.de |
| Acetyl Chloride (catalytic) | Methanol | RT | Mild and convenient method that tolerates many other protecting groups. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org |
| 80% Acetic Acid | Water | RT | TBDPS group is stable, while TBS, O-trityl, and O-tetrahydropyranyl ethers are cleaved. wikipedia.org | wikipedia.org |
| 50% Trifluoroacetic Acid (TFA) | - | - | TBDPS group is unaffected. wikipedia.org | wikipedia.org |
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecular connectivity can be assembled.
The ¹H NMR spectrum of (2-Bromoethoxy)-t-butyldiphenylsilane is predicted to exhibit distinct signals corresponding to the protons of the t-butyl group, the phenyl groups, and the bromoethoxy chain. The electron-withdrawing nature of the oxygen and bromine atoms will significantly influence the chemical shifts of the adjacent methylene protons.
The protons of the ten phenyl groups are expected to appear in the aromatic region, typically between δ 7.3 and 7.8 ppm. The large singlet for the nine equivalent protons of the tert-butyl group is anticipated to be upfield, around δ 1.1 ppm, due to the shielding effect of the silicon atom. The two methylene groups of the ethoxy chain will appear as two triplets due to vicinal coupling. The methylene group attached to the oxygen (-O-CH₂-) is expected to be deshielded by the oxygen atom, appearing around δ 3.9-4.0 ppm. The adjacent methylene group bonded to the bromine (-CH₂-Br) is also deshielded and is predicted to resonate at a slightly lower field, around δ 3.5-3.6 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.65 - 7.75 | Multiplet | 4H | ortho-H (Phenyl) |
| 7.35 - 7.45 | Multiplet | 6H | meta/para-H (Phenyl) |
| 3.95 | Triplet | 2H | -O-CH₂- |
| 3.55 | Triplet | 2H | -CH₂-Br |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show signals for the carbons of the phenyl groups, the t-butyl group, and the bromoethoxy chain.
The carbons of the two phenyl rings will produce four signals in the aromatic region (δ 127-136 ppm). The quaternary carbon of the t-butyl group is predicted around δ 19 ppm, while the methyl carbons should appear around δ 27 ppm. For the bromoethoxy moiety, the carbon attached to the oxygen (-O-CH₂-) is expected at approximately δ 69-70 ppm, and the carbon bearing the bromine atom (-CH₂-Br) is anticipated to be further upfield, around δ 30-32 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 135.5 | ortho-C (Phenyl) |
| 133.0 | ipso-C (Phenyl) |
| 129.8 | para-C (Phenyl) |
| 127.8 | meta-C (Phenyl) |
| 69.5 | -O-CH₂- |
| 31.0 | -CH₂-Br |
| 26.8 | -C(CH₃)₃ |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the two methylene groups of the bromoethoxy chain. A cross-peak would be observed between the signals at δ 3.95 ppm (-O-CH₂) and δ 3.55 ppm (-CH₂-Br), confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the proton signal at δ 3.95 ppm and the carbon signal at δ 69.5 ppm, and between the proton signal at δ 3.55 ppm and the carbon signal at δ 31.0 ppm. Similarly, it would link the proton signals of the t-butyl and phenyl groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the protons of the -O-CH₂- group (δ 3.95 ppm) to the silicon atom and to the -CH₂-Br carbon (δ 31.0 ppm). The protons of the t-butyl group (δ 1.10 ppm) would show a correlation to the quaternary carbon of the t-butyl group (δ 19.2 ppm) and to the silicon atom.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (C₂₀H₂₇BrOSi), the expected monoisotopic mass can be precisely calculated. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Electron impact (EI) ionization would likely lead to significant fragmentation. A common fragmentation pathway for t-butyldiphenylsilyl ethers is the loss of the tert-butyl group ([M-57]⁺), which would result in a prominent peak. chemicalbook.com Another characteristic fragment ion for the TBDPS group is Ph₂SiOH⁺ at m/z 199. chemicalbook.com
Table 3: Predicted HRMS Fragmentation Data for this compound
| m/z (predicted) | Ion Formula | Description |
|---|---|---|
| 426.1018 / 428.1000 | [C₂₀H₂₇BrOSi]⁺ | Molecular Ion (M⁺) |
| 369.0314 / 371.0294 | [C₁₆H₁₉BrOSi]⁺ | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 347.0470 / 349.0450 | [C₁₆H₁₉OSi]⁺ | [M - Br]⁺ |
Infrared (IR) Spectroscopic Profiling for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the TBDPS and bromoethoxy groups.
Key expected absorptions include strong C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the aliphatic t-butyl and ethoxy groups (below 3000 cm⁻¹). The C-O-C ether linkage will show a strong, characteristic stretching vibration in the 1100-1250 cm⁻¹ region. spectroscopyonline.com The Si-phenyl bond typically gives rise to sharp peaks around 1115 cm⁻¹ and 1430 cm⁻¹. The C-Br bond will have a stretching absorption in the fingerprint region, typically between 690-515 cm⁻¹. libretexts.org
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3070 - 3050 | Medium | Aromatic C-H Stretch |
| 2960 - 2860 | Strong | Aliphatic C-H Stretch |
| 1590, 1490 | Medium | Aromatic C=C Stretch |
| 1430 | Strong | Si-Phenyl Stretch |
| 1250 - 1100 | Strong | C-O-C Asymmetric Stretch |
| 1115 | Strong | Si-Phenyl Stretch |
| 740 - 700 | Strong | Aromatic C-H Bend (out-of-plane) |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (2-Bromoethoxy)-t-butyldiphenylsilane?
- Method : The compound is typically synthesized via silylation of 2-bromoethanol with tert-butyldiphenylsilyl chloride under anhydrous conditions. A common procedure involves using imidazole as a base in tetrahydrofuran (THF) at room temperature, followed by purification via column chromatography (hexane/ethyl acetate gradients). Yield optimization requires strict exclusion of moisture .
Q. How should researchers handle and store this compound to ensure stability?
- Method : Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent degradation. Use anhydrous solvents (e.g., THF, DMF) during reactions. The bromoethoxy group is moisture-sensitive, so glovebox or Schlenk-line techniques are recommended for air-free transfers .
Q. What analytical techniques confirm the structure and purity of this compound?
- Method :
- NMR Spectroscopy : H and C NMR to confirm the silane group (δ ~0.5–1.5 ppm for Si–CH) and bromoethoxy chain (δ ~3.5–4.5 ppm).
- GC-MS : Monitor molecular ion peaks at m/z 239.22 (parent ion) and fragmentation patterns.
- Elemental Analysis : Validate %C, %H, and %Si against theoretical values (CHBrOSi) .
Advanced Research Questions
Q. How does steric hindrance from the t-butyldiphenylsilyl group influence reactivity in nucleophilic substitutions?
- Method : The bulky silane group slows SN2 reactions due to steric shielding of the β-carbon. Comparative studies with less hindered analogs (e.g., trimethylsilane derivatives) show reduced reaction rates in alkylation or etherification. Kinetic experiments (e.g., Hammett plots) and DFT calculations can quantify steric/electronic effects .
Q. What strategies resolve contradictions in biological activity data (e.g., cell cycle arrest efficacy)?
- Method : Discrepancies in G2/M arrest (e.g., 56% in HeLa cells at 10 µM vs. lower values in other studies) may arise from:
- Cell Line Variability : Validate using multiple lines (e.g., MCF-7, HEK293).
- Concentration Gradients : Perform dose-response curves (1–50 µM).
- Assay Controls : Include positive controls (e.g., nocodazole) and normalize to DMSO vehicle .
Q. How can this compound be optimized for Pd-catalyzed cross-coupling reactions?
- Method : The bromoethoxy group acts as a leaving group in Stille or Suzuki couplings. Optimize:
- Catalyst : Pd(PPh) (0.5–2 mol%) in THF or toluene.
- Temperature : Reflux (80–110°C) for 12–24 hours.
- Co-solvents : Add LiCl (2 equiv) to enhance Pd activity. Monitor by TLC or GC-MS for intermediate trapping .
Q. What role does the silane moiety play in directing regioselectivity in multi-step syntheses?
- Method : The t-butyldiphenylsilyl group can act as a temporary protecting group for alcohols. In tandem reactions (e.g., oxidation followed by deprotection), its stability under acidic conditions (e.g., TBAF in THF) allows sequential functionalization. Compare with TBDMS or TIPS analogs for selectivity trends .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
